
N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt” is a chemical compound with the IUPAC name (2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid . It has a molecular weight of 646.507 .
Molecular Structure Analysis
The molecular formula of “this compound” is C22H34N2O17·2Na . The structure conforms to the 1H NMR .Physical And Chemical Properties Analysis
“this compound” is a white to off-white powder .Applications De Recherche Scientifique
N-Acetylcysteine in Psychiatry
N-Acetylcysteine (NAC) in Psychiatry : This review highlights NAC's emerging role in treating psychiatric disorders, suggesting its benefits beyond being a precursor to the antioxidant glutathione, possibly by modulating glutamatergic, neurotropic, and inflammatory pathways. This indicates the therapeutic potential of acetylated compounds in psychiatric research (Dean, Giorlando, & Berk, 2011).
Milk Oligosaccharides and Bioactivity
Milk Oligosaccharides : Milk oligosaccharides (OSs), with key structural elements like fucose and N-acetyl neuraminic acid, suggest a potential source of bioactive compounds suitable for functional food ingredients, reflecting on the complexity and potential health benefits of such structures in nutritional sciences (Oliveira, Wilbey, Grandison, & Roseiro, 2015).
Neuraminidases in Cardiac Stress
Neuraminidases in Cardiac Disease : A study on neuraminidases (NEUs) and their role in cardiac stress suggests that the modulation of NEUs, which cleave off sugars like sialic acids, could be a new therapeutic target in cardiac disease, indicating the importance of understanding the functions and therapeutic potential of enzymes that interact with neuraminic acid derivatives (Heimerl, Gausepohl, Mueller, & Ricke-Hoch, 2022).
Antioxidant and Clinical Applications of N-Acetylcysteine
N-Acetylcysteine's Clinical Applications : Discussing NAC's antioxidant properties and clinical applications beyond its use as a mucolytic agent or for acetaminophen overdose treatment. The compound's potential in various conditions underscores the importance of research into acetylated amino acids and their derivatives for therapeutic uses (Rushworth & Megson, 2014).
Sirtuin Modulation in Neurodegenerative Disease
Sirtuin Modulation in Neurodegenerative Disease : Sirtuins, which depend on NAD+ for activity, can switch between acetylation and deacetylation processes, influencing neurodegenerative disorders. This highlights the complex role of acetylation in neurological health and disease, suggesting areas for future research in therapeutics (Khan, Tiwari, Kaur, & Singh, 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the synthesis of N-acetylneuraminic acid, followed by the protection of the carboxylic acid and hydroxyl groups, and subsequent glycosylation with N-acetyl-a-neuraminyl chloride. The final step involves deprotection of the various protecting groups to yield the desired compound.", "Starting Materials": [ "N-acetylglucosamine", "Pyruvic acid", "Sodium cyanoborohydride", "Acetic anhydride", "Hydrochloric acid", "Triethylamine", "Diisopropylethylamine", "N-acetyl-a-neuraminyl chloride", "Sodium hydroxide", "Water", "Methanol", "Ethyl acetate", "Chloroform", "Hexane" ], "Reaction": [ "Step 1: Synthesis of N-acetylneuraminic acid by condensation of N-acetylglucosamine and pyruvic acid in the presence of sodium cyanoborohydride", "Step 2: Protection of the carboxylic acid group of N-acetylneuraminic acid with acetic anhydride and triethylamine", "Step 3: Protection of the hydroxyl groups of N-acetylneuraminic acid with diisopropylethylamine and acetic anhydride", "Step 4: Glycosylation of the protected N-acetylneuraminic acid with N-acetyl-a-neuraminyl chloride in the presence of sodium hydroxide", "Step 5: Deprotection of the various protecting groups using hydrochloric acid and methanol", "Step 6: Purification of the desired compound using a combination of ethyl acetate, chloroform, and hexane" ] } | |
| 149331-75-9 | |
Formule moléculaire |
C22H36N2Na2O17 |
Poids moléculaire |
646.507 |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;sodium |
InChI |
InChI=1S/C22H36N2O17.2Na/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25;;/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39);;/t9-,11-,12+,13+,14+,15+,16+,17+,18+,19+,22+;;/m0../s1 |
Clé InChI |
NIOCOXHIKNWPSB-FTZVVJKQSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


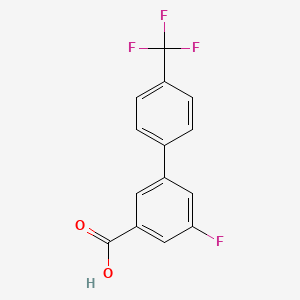
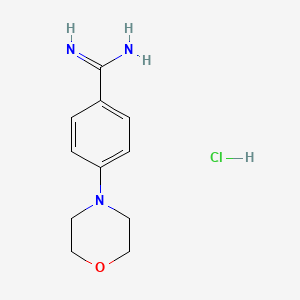
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)

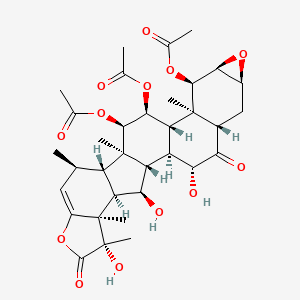

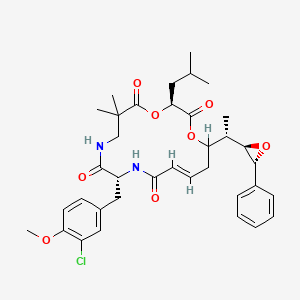
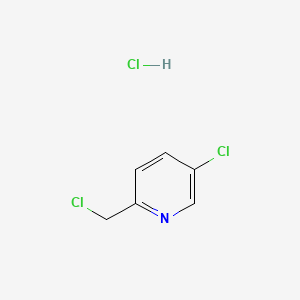

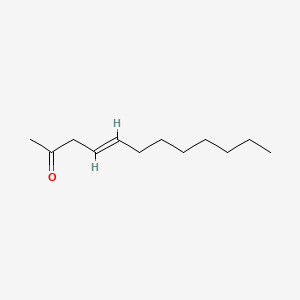
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)
![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)
